

# Batabulin sodium multidrug resistance tumor activity

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## Compound Focus: Batabulin Sodium

CAS No.: 195533-98-3

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## Batabulin Sodium: Mechanism & MDR Activity

**Batabulin sodium** (T138067) is a synthetic antineoplastic agent that disrupts microtubule polymerization through a unique mechanism. The table below summarizes its core properties and documented activity against multidrug-resistant models.

Property	Description
<b>Mechanism of Action</b>	Covalently binds to conserved cysteine residue on $\beta 1$ , $\beta 2$ , $\beta 3$ , and $\beta 4$ isotypes of $\beta$ -tubulin, disrupting microtubule polymerization and causing cytoskeleton collapse [1] [2].
<b>Primary Effect</b>	Alters cell shape, increases chromosomal ploidy, induces apoptosis; arrests cells at S-phase rather than G2/M [1] [2].
<b>Key MDR Feature</b>	Effective against multidrug-resistant (MDR) tumors; activity is not affected by P-glycoprotein (P-gp) efflux pumps [1].
<b>Documented MDR Model</b>	Effectively impaired growth of drug-sensitive <b>CCRF-CEM tumors</b> in vivo [1].

## Experimental Protocols & Workflows

For your experimental work, here are detailed methodologies for key assays cited in Batabulin studies.

### Microtubule Polymerization Assay

This *in vitro* assay measures Batabulin's direct effect on tubulin.

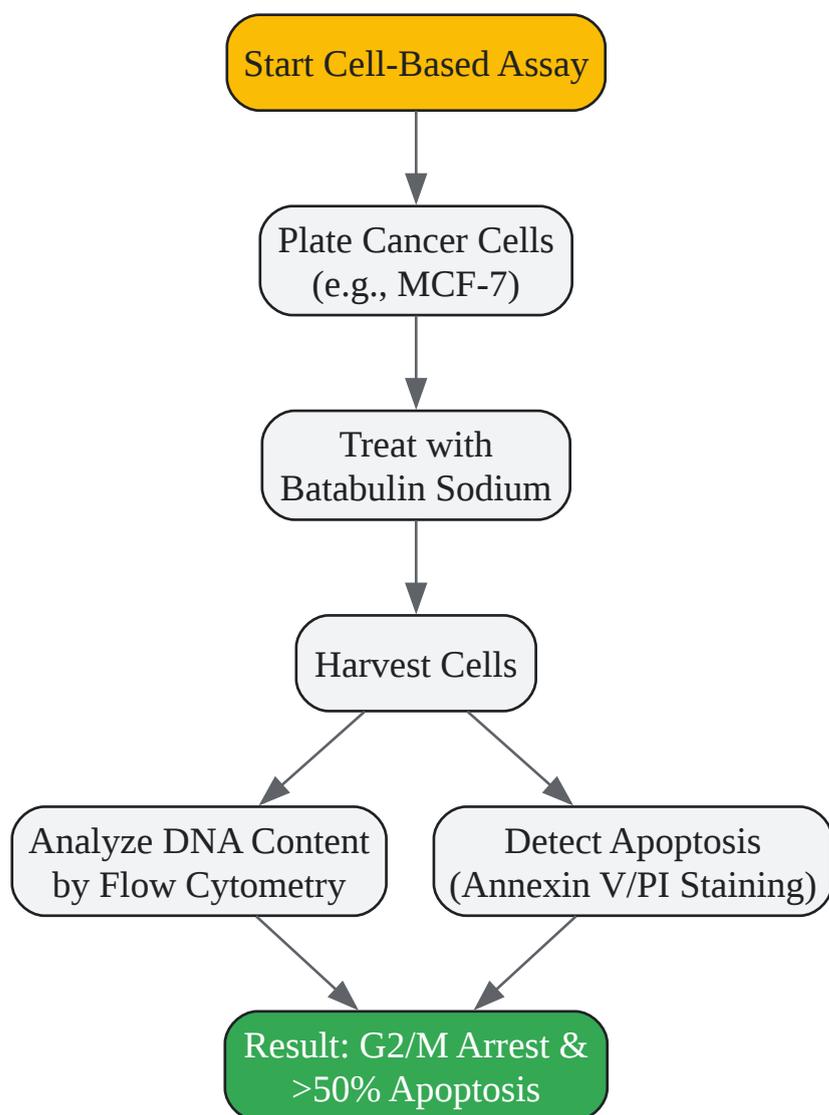
- **Procedure:**
  - Pipet **Batabulin sodium** into wells of a 96-well plate kept on ice. Use G-PEM buffer (80 mM PIPES pH 6.9, 1 mM MgCl<sub>2</sub>, 1 mM EGTA, 1 mM GTP) as a diluent [2].
  - Add **MAP-rich tubulin** (e.g., from Cytoskeleton Inc.) at a final concentration of 1 mg/ml to each well [2].
  - Shake the plate orbitally for 20 seconds and then warm it to 24°C.
  - Immediately start reading the absorbance at **340 nm** every minute for 60 minutes [2].
- **Expected Outcome:** Batabulin binding inhibits tubulin polymerization, resulting in a flat, low-absorbance curve compared to the control, which shows a rising curve as polymerization proceeds [2].

### Cell-Based Apoptosis & Cell Cycle Analysis

This protocol assesses the compound's cytotoxic effects and cell cycle arrest in cultured cells.

- **Procedure:**
  - Plate cancer cells (e.g., MCF-7) and treat with **Batabulin sodium** at the desired concentration.
  - After treatment, harvest cells and process them using a commercial kit (e.g., Cycle TEST kit).
  - Analyze DNA content using a flow cytometer (e.g., FACScan). Use software like CellQuest or Cellfit to determine the percentage of cells in different cell cycle phases (G1, S, G2/M) [2].
  - To quantify apoptosis, use Annexin V/propidium iodide staining in addition to cell cycle analysis [1].
- **Expected Outcome:** Flow cytometry analysis of MCF-7 cells treated with Batabulin showed arrest at the **G2/M boundary**, with over 50% of cells undergoing apoptosis [1].

The following diagram illustrates the logical workflow and key checkpoints for the cell-based analysis protocol.



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## Frequently Asked Questions

Here are answers to common technical questions based on reported data and experimental notes.

- **Q1: How should Batabulin sodium be stored to ensure stability?**
  - **A:** For long-term storage, keep the powder at **2-8°C** in tight, light-resistant containers. For a 10-50 mM stock solution in DMSO, store at **-80°C for up to 6 months** or **-20°C for up to 1 month** in a sealed container, protected from moisture [1].
- **Q2: Does Batabulin penetrate the blood-brain barrier?**

- **A:** Computational and experimental data suggest that Batabulin has the **ability to cross the blood-brain barrier**, which is attributed, at least in part, to its lipophilicity (ClogP=3.26) [1]. This property supported its investigation in a clinical trial for malignant glioma [1].
- **Q3: What is a common toxicity observed in animal models?**
  - **A:** In mouse models, Batabulin had **moderate hematologic and gastrointestinal toxicity** [1]. This is an important consideration for planning in vivo studies.
- **Q4: How does the mechanism of Batabulin differ from classic anti-tubulin agents?**
  - **A:** Unlike taxanes (which stabilize microtubules) or vinca alkaloids (which destabilize them and cause M-phase arrest), Batabulin is a **covalent binder** that disrupts polymerization and can cause a unique **arrest at the G1/S transition** of the cell cycle, prior to mitosis [2].

## Quantitative Data Summary

The table below consolidates key quantitative findings from experimental models to help you benchmark your results.

Experimental Model	Finding/Outcome	Reported Value / Dosage	Citation
MCF-7 Cells (in vitro)	Apoptosis induction	>50% of cells underwent apoptosis	[1]
Xenografted Tumor Mouse Model	Tumor growth impairment; intraperitoneal injection	Effective in suppressing tumor growth and improving survival	[1]
Human Clinical Trial (Phase 2)	Patients with recurrent malignant glioma; intravenous	330 mg/m <sup>2</sup> weekly	[1]
CCRF-CEM Tumors (in vivo)	Growth impairment of drug-sensitive tumors	Effective	[1]

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## References

1. CAS 195533-53-0 Batabulin sodium - BOC Sciences [bocsci.com]
2. Novel Suicide Ligands of Tubulin Arrest Cancer Cells in S ... [pmc.ncbi.nlm.nih.gov]

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